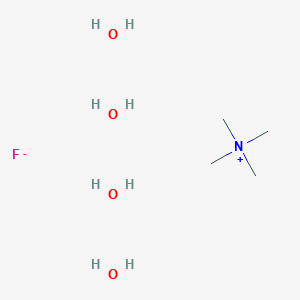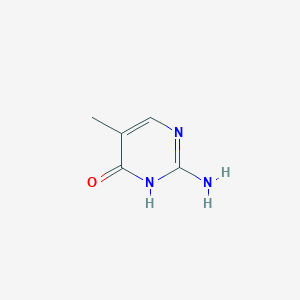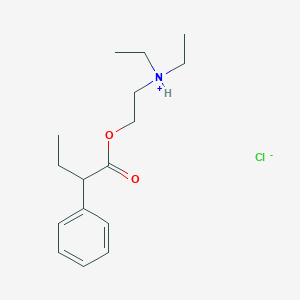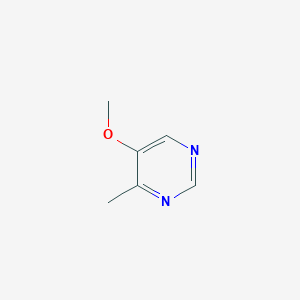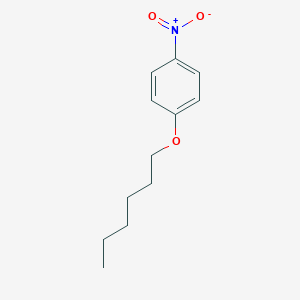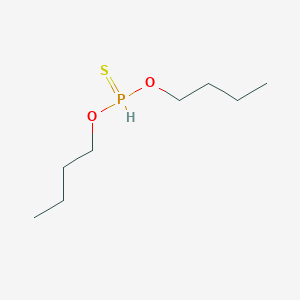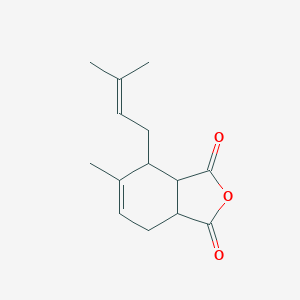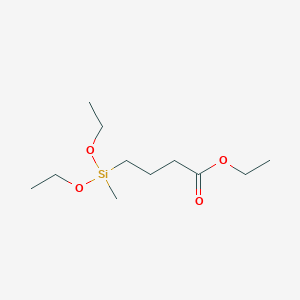
Ethyl 4-(diethoxymethylsilyl)butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(diethoxymethylsilyl)butyrate, also known as EDMSB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of butyric acid and contains a silicon atom, making it a valuable tool in various research fields.
Wirkmechanismus
Ethyl 4-(diethoxymethylsilyl)butyrate is a prodrug that is metabolized in vivo to release butyric acid and diethoxymethylsilane. Butyric acid is a short-chain fatty acid that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Diethoxymethylsilane is a lipophilic compound that can cross the blood-brain barrier and has been shown to have neuroprotective effects.
Biochemische Und Physiologische Effekte
Ethyl 4-(diethoxymethylsilyl)butyrate has been shown to have various biochemical and physiological effects. Butyric acid, which is released upon metabolism of Ethyl 4-(diethoxymethylsilyl)butyrate, has been shown to regulate gene expression through the inhibition of histone deacetylases. This leads to the upregulation of various genes, including those involved in cell differentiation and apoptosis. Butyric acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(diethoxymethylsilyl)butyrate has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also a lipophilic compound that can penetrate cell membranes, making it a valuable tool in drug delivery systems. However, Ethyl 4-(diethoxymethylsilyl)butyrate has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for Ethyl 4-(diethoxymethylsilyl)butyrate research. One area of interest is the development of Ethyl 4-(diethoxymethylsilyl)butyrate-based drug delivery systems. Ethyl 4-(diethoxymethylsilyl)butyrate has been shown to be an effective prodrug for the delivery of butyric acid, and further research in this area could lead to the development of new therapies for various diseases. Another area of interest is the synthesis of Ethyl 4-(diethoxymethylsilyl)butyrate derivatives with improved solubility and stability. This could lead to the development of new compounds with enhanced biological activity. Finally, further research is needed to fully understand the mechanism of action of Ethyl 4-(diethoxymethylsilyl)butyrate and its metabolites, which could lead to new insights into the biological activities of butyric acid and diethoxymethylsilane.
Synthesemethoden
Ethyl 4-(diethoxymethylsilyl)butyrate is synthesized through a multi-step process that involves the reaction of butyric acid with triethoxysilane, followed by the addition of ethyl chloroformate. The resulting product is purified using column chromatography, and the final compound is obtained in a yield of around 60%. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of Ethyl 4-(diethoxymethylsilyl)butyrate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(diethoxymethylsilyl)butyrate has been widely used in scientific research due to its unique properties. It is a lipophilic compound that can penetrate cell membranes, making it a valuable tool in drug delivery systems. It has also been used as a precursor for the synthesis of other compounds, such as silyl esters and silyl ethers. In addition, Ethyl 4-(diethoxymethylsilyl)butyrate has been used as a reagent in organic synthesis, such as the protection of carboxylic acids.
Eigenschaften
CAS-Nummer |
16068-01-2 |
|---|---|
Produktname |
Ethyl 4-(diethoxymethylsilyl)butyrate |
Molekularformel |
C11H24O4Si |
Molekulargewicht |
248.39 g/mol |
IUPAC-Name |
ethyl 4-[diethoxy(methyl)silyl]butanoate |
InChI |
InChI=1S/C11H24O4Si/c1-5-13-11(12)9-8-10-16(4,14-6-2)15-7-3/h5-10H2,1-4H3 |
InChI-Schlüssel |
FIGZGLJPBRPYCC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC[Si](C)(OCC)OCC |
Kanonische SMILES |
CCOC(=O)CCC[Si](C)(OCC)OCC |
Synonyme |
4-[Diethoxy(methyl)silyl]butyric acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



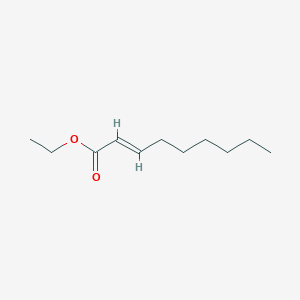
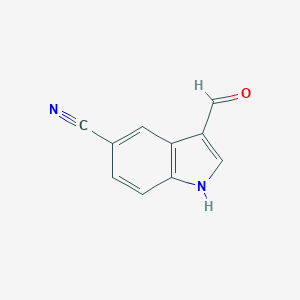
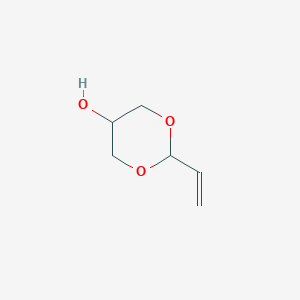
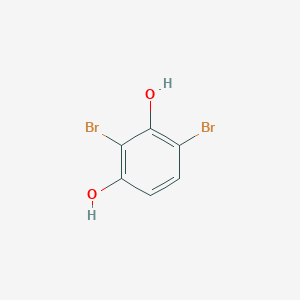
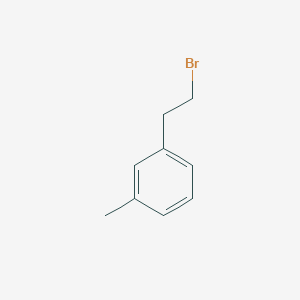
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)

